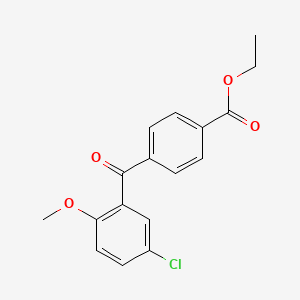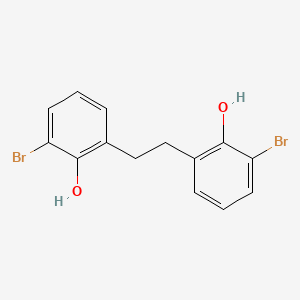
(2S,6S)-2,6-Dimethyldodecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,6S)-2,6-Dimethyldodecan-1-OL is a chiral alcohol with the molecular formula C14H30O. This compound is characterized by its two methyl groups attached to the second and sixth carbon atoms of a dodecane chain, with a hydroxyl group at the first carbon. The stereochemistry of the compound is specified by the (2S,6S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-Dimethyldodecan-1-OL can be achieved through various synthetic routes. One common method involves the asymmetric hydrogenation of dehydroamino acids using chiral catalysts. For instance, the asymmetric hydrogenation of dehydroamino acid derivatives using [Rh(I)(COD)-(S,S)- or -(R,R)-Et-DuPHOS)] + OTf- as a catalyst can produce optically active, protected amino acid derivatives with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and optimized reaction conditions to ensure high yield and enantiomeric purity. The choice of catalyst, reaction temperature, and pressure are critical factors in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,6S)-2,6-Dimethyldodecan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces the corresponding alkane.
Substitution: Produces halogenated compounds.
Applications De Recherche Scientifique
(2S,6S)-2,6-Dimethyldodecan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (2S,6S)-2,6-Dimethyldodecan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound’s chiral centers play a crucial role in its interactions with enzymes and receptors, affecting its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,6R)-2,6-Dimethyldodecan-1-OL: The enantiomer of (2S,6S)-2,6-Dimethyldodecan-1-OL with different spatial arrangement.
(2S,6S)-2,6-Diaminopimelic Acid: A structurally similar compound with amino groups instead of hydroxyl groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers make it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Propriétés
Numéro CAS |
647035-20-9 |
|---|---|
Formule moléculaire |
C14H30O |
Poids moléculaire |
214.39 g/mol |
Nom IUPAC |
(2S,6S)-2,6-dimethyldodecan-1-ol |
InChI |
InChI=1S/C14H30O/c1-4-5-6-7-9-13(2)10-8-11-14(3)12-15/h13-15H,4-12H2,1-3H3/t13-,14-/m0/s1 |
Clé InChI |
VSUINCXVORTITQ-KBPBESRZSA-N |
SMILES isomérique |
CCCCCC[C@H](C)CCC[C@H](C)CO |
SMILES canonique |
CCCCCCC(C)CCCC(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde](/img/structure/B12596433.png)



![4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-diol](/img/structure/B12596449.png)


![3,3'-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole}](/img/structure/B12596462.png)
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)-](/img/structure/B12596468.png)
![2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol](/img/structure/B12596477.png)


![Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12596497.png)
